2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2 It is characterized by a pyrimidine ring substituted with cyclobutyl and isopropyl groups, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halogenated pyrimidine derivative under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid
- 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid
- 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid
Uniqueness
2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid is unique due to the presence of both cyclobutyl and isopropyl groups on the pyrimidine ring
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclobutyl-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-7(2)10-9(12(15)16)6-13-11(14-10)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
DRJGUBMFMVMKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C2CCC2 |
Origin of Product |
United States |
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